1H-imidazo[4,5-b]pyrazin-2-amine
Overview
Description
1H-imidazo[4,5-b]pyrazin-2-amine is a chemical compound with the molecular formula C5H5N5. It has a molecular weight of 135.12700 and a density of 1.612g/cm3 . The compound has a boiling point of 416.3ºC at 760 mmHg and a melting point of 270-271 °C .
Synthesis Analysis
The synthesis of imidazo[4,5-b]pyrazine derivatives has been reported in various studies. For instance, one study reported the synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides in 80–85% yield via a one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine .Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring fused with a pyrazine moiety . The exact mass of the compound is 135.05400 .Chemical Reactions Analysis
Imidazo[4,5-b]pyrazine derivatives have been developed as highly potent and exquisitely selective inhibitors of the mesenchymal–epithelial transition factor (c-Met) protein kinase . They have also been used in the synthesis of Ir(III) based carbene complexes, which are highly sought after in the field of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
This compound has a density of 1.612g/cm3, a boiling point of 416.3ºC at 760 mmHg, and a melting point of 270-271 °C . It has a flash point of 234.9ºC and an index of refraction of 1.837 .Mechanism of Action
While the specific mechanism of action for 1H-imidazo[4,5-b]pyrazin-2-amine is not mentioned in the search results, imidazo[4,5-b]pyridine derivatives, which have a similar structure, are known to play a crucial role in numerous disease conditions. They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Safety and Hazards
Future Directions
Given the potential therapeutic significance of imidazo[4,5-b]pyrazine derivatives, future research could focus on exploring their pharmacological potential further. Their ability to influence many cellular pathways makes them promising candidates for the development of new therapeutic agents . Additionally, their use in the synthesis of Ir(III) based carbene complexes suggests potential applications in the field of organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRJMRTXYQGEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426057 | |
Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361382-81-2 | |
Record name | 1H-imidazo[4,5-b]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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